(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-13-25-18(21(22,23)24)11-19(26-13)28-8-6-15(7-9-28)27-20(29)5-3-14-2-4-16-17(10-14)31-12-30-16/h2-5,10-11,15H,6-9,12H2,1H3,(H,27,29)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJQZSKYYOGMOM-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the pyrimidinyl and piperidinyl groups. The final step often involves the formation of the acrylamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its therapeutic potential. Its ability to modulate specific biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be utilized in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis of key analogues:
Key Observations:
Pyrimidine vs. Pyrazolo-Pyrimidine Cores: The target compound’s pyrimidine-piperidine scaffold aligns with diaminopyrimidine-based EGFR inhibitors (e.g., compound 1 in ), which exhibit potent kinase inhibition.
Role of Substituents :
- The trifluoromethyl group in the pyrimidine ring enhances hydrophobic interactions and metabolic stability, a feature shared with compound 1 () and the piperazine-carboxamide analogue () .
- The benzo[d][1,3]dioxol-5-yl group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenyl groups in ), balancing lipophilicity for membrane permeability .
Acrylamide Linker: The α,β-unsaturated carbonyl in the target compound is critical for covalent bonding to cysteine residues in kinases (e.g., EGFR-T790M mutants). This feature is absent in carboxamide analogues (), which rely on non-covalent interactions .
Physicochemical and Spectroscopic Comparisons:
- Molecular Weight : The target compound’s molecular weight (estimated ~500 g/mol) is higher than compound 1 (447.1 g/mol) due to the benzo[d][1,3]dioxol and trifluoromethyl groups .
- Spectral Data : While NMR and LCMS data for the target compound are unavailable, analogues like compound 1 () show characteristic peaks for pyrimidine (δ 8.16 ppm) and piperidine (δ 4.57 ppm) protons, suggesting similar analytical workflows .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide is a complex organic molecule with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety and a pyrimidine-piperidine hybrid, which are significant for its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various cancer cell lines. In vitro studies demonstrated that related compounds induce apoptosis in cancer cells, suggesting potential for therapeutic applications in oncology .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 25.72 | Apoptosis induction |
| Compound B | U87 | 45.2 | PI3K inhibition |
| Compound C | A549 | 30.5 | Cell cycle arrest |
2. Antimicrobial Activity
Studies have shown that similar compounds exhibit antimicrobial properties against various pathogens. The presence of the dioxole ring is often correlated with enhanced activity against bacteria and fungi. For example, one study reported that a benzo[d][1,3]dioxole derivative inhibited the growth of Pseudomonas aeruginosa effectively .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 12.5 μg/mL |
| Staphylococcus aureus | 15 μg/mL |
| Candida albicans | 20 μg/mL |
3. Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Research into related piperidine derivatives indicates they may modulate neurotransmitter systems or protect against neurodegeneration .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : Some studies suggest that dioxole-containing compounds possess antioxidant properties that could mitigate oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
- Case Study on Cancer Cell Lines : A study evaluated the effects of a benzo[d][1,3]dioxole derivative on MCF7 breast cancer cells, reporting significant apoptosis induction at concentrations as low as 25 μM .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Staphylococcus aureus, finding that a related compound had an MIC of 15 μg/mL, indicating strong antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
